REACTION_CXSMILES
|
[N+:1]([CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=1)([O-])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:13][C:12]([F:14])([F:15])[C:9]1[CH:8]=[CH:7][C:6]([CH2:5][CH2:4][NH2:1])=[CH:11][CH:10]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
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2.5 g
|
Type
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reactant
|
Smiles
|
[N+](=O)([O-])C=CC1=CC=C(C=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
reaction conditions and workup
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Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)CCN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 96.77% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |